

Validating the in vivo efficacy of DNDI-6510 in SARS-CoV-2 models

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Compound of Interest		
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DNDI-6510: An In Vivo Efficacy Analysis in SARS-CoV-2 Models

A comparative guide for researchers and drug development professionals on the preclinical efficacy of **DNDI-6510**, a novel inhibitor of the SARS-CoV-2 main protease, in established animal models of COVID-19.

This guide provides a comprehensive overview of the in vivo efficacy of **DNDI-6510**, a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), developed by the open-science consortium COVID Moonshot. While showing initial promise in preclinical studies, the development of **DNDI-6510** was ultimately discontinued. This document presents the available data for **DNDI-6510** and compares it with other key antiviral agents that have been evaluated in similar in vivo models, offering valuable insights for the ongoing development of SARS-CoV-2 therapeutics.

Executive Summary

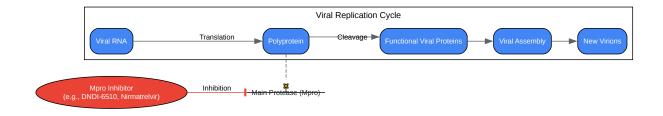
DNDI-6510 demonstrated in vivo efficacy in preclinical SARS-CoV-2 infection models.[1][2][3] As a non-covalent inhibitor of the main protease (Mpro), also known as 3C-like protease (3CLpro), it targets a crucial enzyme in the viral replication cycle.[1][2] However, its development was halted due to significant in vivo PXR-linked auto-induction of metabolism, which prevented the maintenance of efficacious drug exposure levels. This guide provides a detailed comparison of **DNDI-6510**'s in vivo performance with the established antiviral,



nirmatrelvir, and other relevant compounds, based on data from studies using the K18-hACE2 transgenic mouse model of SARS-CoV-2 infection.

Mechanism of Action: Targeting the Main Protease

The SARS-CoV-2 main protease (Mpro) is a viral enzyme essential for processing viral polyproteins into functional non-structural proteins (NSPs). This process is critical for the assembly of the viral replication and transcription complex. Mpro inhibitors, such as **DNDI-6510** and nirmatrelvir, bind to the active site of the enzyme, blocking its function and thereby halting viral replication.[1][2]



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Mechanism of action of SARS-CoV-2 Main Protease inhibitors.

In Vivo Efficacy Comparison

The following tables summarize the in vivo efficacy data for **DNDI-6510** and comparator antiviral agents in the K18-hACE2 transgenic mouse model. This model expresses human ACE2, the receptor for SARS-CoV-2, and develops a lethal infection that recapitulates many aspects of severe COVID-19 in humans.

Table 1: In Vivo Efficacy of **DNDI-6510** and Nirmatrelvir Against SARS-CoV-2 in K18-hACE2 Mice



Compound	Dosage	Treatment Schedule	Viral Load Reduction (Lungs)	Survival Rate	Reference
DNDI-6510	200 mg/kg, twice daily (oral)	Prophylactic (starting -12h pre-infection)	Not specified	Not specified	bioRxiv
Nirmatrelvir	300 mg/kg, twice daily (oral)	Therapeutic (starting +12h post- infection)	>3 log10 reduction	100%	bioRxiv
Nirmatrelvir	20 mg/kg	Twice daily for 5 days (oral)	Significant reduction	36%	[4][5]

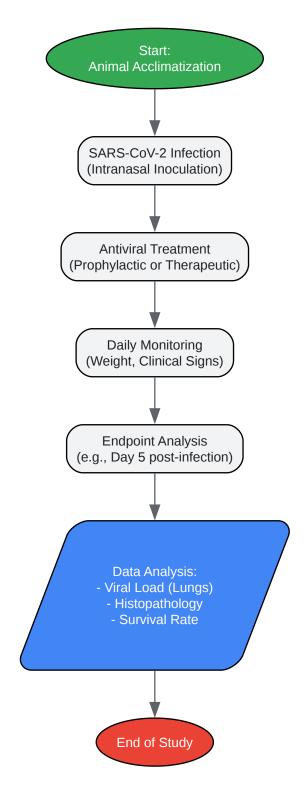
Table 2: In Vivo Efficacy of Other Antiviral Agents in K18-hACE2 Mice

Compound	Dosage	Treatment Schedule	Viral Load Reduction (Lungs)	Survival Rate	Reference
Molnupiravir	20 mg/kg	Twice daily for 5 days (oral)	Significant reduction	43%	[4][5]
Remdesivir	20 mg/kg	Twice daily for 5 days (intraperitone al)	Less significant reduction	~20-40%	[4][5]
Nirmatrelvir + Molnupiravir	20 mg/kg each	Twice daily for 5 days (oral)	Profound inhibition	80%	[4][5]

Experimental Protocols



Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. The following sections outline the typical experimental workflow and specific protocols used in the evaluation of **DNDI-6510** and comparator drugs.



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General experimental workflow for in vivo antiviral efficacy studies.

In Vivo Efficacy Study of DNDI-6510

- Animal Model: K18-hACE2 transgenic mice.
- Virus: Mouse-adapted SARS-CoV-2 strain.
- Infection: Intranasal inoculation.
- Treatment Groups:
 - Vehicle control.
 - DNDI-6510 (200 mg/kg, administered orally twice daily).
 - Nirmatrelvir (300 mg/kg, administered orally twice daily) as a positive control.
- Dosing Schedule:
 - Prophylactic: Dosing initiated 12 hours before viral challenge.
 - Therapeutic: Dosing initiated 12 hours after viral challenge.
- · Endpoints:
 - Viral load in the lungs at day 5 post-infection, quantified by RT-qPCR.
 - Body weight changes and clinical signs monitored daily.
 - Survival monitored for 14 days.

In Vivo Efficacy Study of Nirmatrelvir, Molnupiravir, and Remdesivir

- Animal Model: K18-hACE2 transgenic mice.
- Virus: SARS-CoV-2 Beta-CoV/Korea/KCDC03/2020 strain.



- Infection: Intranasal inoculation with a lethal dose.
- Treatment Groups:
 - Vehicle control.
 - Nirmatrelvir (20 mg/kg, oral).
 - Molnupiravir (20 mg/kg, oral).
 - Remdesivir (20 mg/kg, intraperitoneal).
 - Combination therapies.
- Dosing Schedule: Treatment administered twice daily for five days, starting 6 hours postinfection.
- Endpoints:
 - Viral titers in lungs and brain at day 5 post-infection, determined by plague assay.
 - Body weight, clinical severity score, and survival monitored for 14 days. [4][5]
 - Histopathological analysis of lung tissue.

Conclusion and Future Perspectives

DNDI-6510, a product of the open-science COVID Moonshot initiative, showed promise as a SARS-CoV-2 Mpro inhibitor with in vivo efficacy in a mouse model. However, its development was halted due to unfavorable pharmacokinetic properties, specifically PXR-linked metabolic auto-induction. This case highlights the critical importance of thorough ADME (absorption, distribution, metabolism, and excretion) profiling in early drug development.

The comparative data presented here, particularly with the approved drug nirmatrelvir, underscores the high bar for new antiviral candidates. While **DNDI-6510** did not proceed to clinical development, the open-access data generated by the COVID Moonshot consortium provides a valuable resource for the scientific community. The insights gained from the development and subsequent discontinuation of **DNDI-6510** can inform the design and



optimization of future Mpro inhibitors and other antiviral agents, contributing to the global effort to develop effective and accessible treatments for COVID-19 and future coronavirus threats.

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